N-(4-aminophenyl)-N-methylpropionamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(4-Aminophenyl)-N-methylpropionamide and related compounds involves several chemical strategies, highlighting the versatility and complexity of producing such molecules. For instance, the synthesis of N-[3',3'-di(phosphonoxy)propyl]-3-{4-[bis(2-chloroethyl)Amino]phenyl}-3-aminopropionamide demonstrated a targeted approach to achieve bone-seeking properties through specific chemical modifications (An Li-li, 2006). Furthermore, the development of substituted N-(Biphenyl-4′-yl)methyl (R)-2-acetamido-3-methoxypropionamides showcases the intricate process of modifying the compound’s structure to enhance its pharmacological activity (Hyosung Lee et al., 2014).

Molecular Structure Analysis

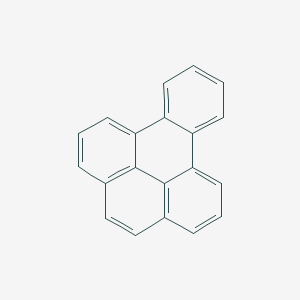

The molecular structure of N-(4-Aminophenyl)-N-methylpropionamide and its derivatives reveals significant insights into their chemical behavior and interaction capabilities. Studies like the dynamical structure investigation of N-methylpropionamide provide foundational knowledge on peptide-like molecules, highlighting their almost planar skeleton and syn/trans conformation (Y. Kawashima et al., 2003).

Chemical Reactions and Properties

N-(4-Aminophenyl)-N-methylpropionamide participates in various chemical reactions, contributing to its diverse range of properties and potential applications. The compound’s involvement in the synthesis of α-Isocyano-α-alkyl(aryl)acetamides and its use in multicomponent synthesis highlights its reactivity and functional versatility (A. Fayol et al., 2004). Additionally, the compound's ability to undergo phosphorothioylation further demonstrates its chemical adaptability and significance in synthesizing modified amino acids (J. Baraniak et al., 2002).

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

One study investigated a group of amino acid compounds, including derivatives similar to N-(4-aminophenyl)-N-methylpropionamide, for their corrosion inhibitive properties on mild steel in an aqueous hydrochloric acid solution. The use of density functional theory (DFT) indexes simulated the molecular interactions of these compounds, showing a strong correlation between the global and local indexes and the inhibiting capacity (Gómez et al., 2005).

Enzyme Modulation

Another study optimized a series of anilide derivatives of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid as inhibitors of pyruvate dehydrogenase kinase (PDHK). This work illustrates the potential of structurally related compounds in modulating enzyme activity, which is critical for understanding metabolic regulation and potential therapeutic interventions (Bebernitz et al., 2000).

Molecular Dynamics and Structural Studies

Research on N-methylpropionamide (NMPA), a structurally related compound, focused on the dynamical aspects of peptide structure, particularly the internal rotation of methyl groups. This study contributes to our understanding of peptide molecule dynamics, which is essential for developing peptide-based therapeutics and biomaterials (Kawashima et al., 2003).

Biocatalysis in Drug Metabolism

A study demonstrated the use of a microbial-based biocatalytic system to produce mammalian metabolites of LY451395, a biaryl-bis-sulfonamide and potent potentiator of α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors. This research highlights the application of biocatalysis in preparing and studying drug metabolites, providing insights into drug metabolism and pharmacokinetics (Zmijewski et al., 2006).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, there is no specific information available on the safety and hazards of "N-(4-aminophenyl)-N-methylpropionamide"10121314.

Zukünftige Richtungen

The future directions for research on “N-(4-aminophenyl)-N-methylpropionamide” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards1516.

Please note that this analysis is based on the limited information available and may not fully represent the properties and characteristics of “N-(4-aminophenyl)-N-methylpropionamide”. Further research and studies are needed to gain a comprehensive understanding of this compound.

Eigenschaften

IUPAC Name |

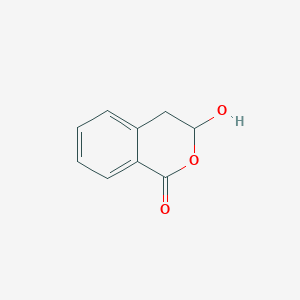

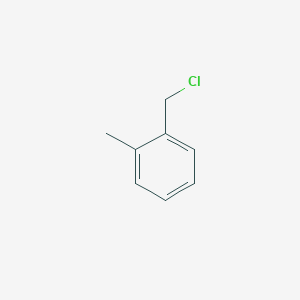

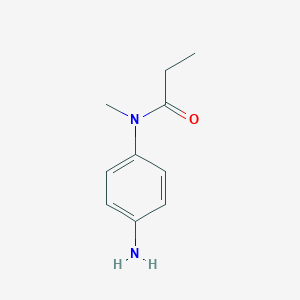

N-(4-aminophenyl)-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-3-10(13)12(2)9-6-4-8(11)5-7-9/h4-7H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNQLYIOPOBUPER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-aminophenyl)-N-methylpropionamide | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.